molecular formula C19H32O2 B14541525 Methyl octadec-4-en-8-ynoate CAS No. 62203-93-4

Methyl octadec-4-en-8-ynoate

Cat. No.: B14541525
CAS No.: 62203-93-4
M. Wt: 292.5 g/mol
InChI Key: XQADMJGMLZRRCU-UHFFFAOYSA-N
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Description

Methyl octadec-4-en-8-ynoate (CAS#: Not specified in search results

Properties

CAS No.

62203-93-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-4-en-8-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h15-16H,3-10,13-14,17-18H2,1-2H3

InChI Key

XQADMJGMLZRRCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCCC=CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Synthetic Strategy

Retrosynthetic Disconnection

Direct Esterification of Octadec-4-en-8-ynoic Acid

Esterification to Form the Methyl Ester

The final step is the esterification of octadec-4-en-8-ynoic acid with methanol under acidic conditions. The use of sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux is standard practice. Water is removed azeotropically to drive the reaction to completion.

Representative Experimental Data
Step Starting Material Reagent(s) Conditions Product Yield (%) Reference
1 1-Octyne 1-Bromooctane, NaNH₂ THF, -78°C to RT 8-Heptadecyn-1-ol 70
2 8-Heptadecyn-1-ol PCC (oxidation) CH₂Cl₂, RT 8-Heptadecynal 85
3 8-Heptadecynal Wittig ylide THF, 0°C to RT Octadec-4-en-8-ynoic acid 60
4 Octadec-4-en-8-ynoic acid MeOH, H₂SO₄ Reflux, 8 h Methyl octadec-4-en-8-ynoate 90

The overall yield for this four-step sequence is approximately 32%, reflecting losses at each stage. However, the method offers high regioselectivity and allows for scale-up.

Mechanistic Considerations

The key to success in this strategy is the control of regioselectivity during chain assembly and the prevention of side reactions such as over-reduction or isomerization. The use of protecting groups may be necessary if sensitive functionalities are present. The esterification step is generally high yielding but requires efficient removal of water to prevent hydrolysis.

Functional Group Interconversion and Chain Elongation

Alkyne Homologation and Olefination

An alternative strategy involves the homologation of shorter alkynes followed by olefination to introduce the alkene at the desired position.

Homologation via Corey–Fuchs Reaction

The Corey–Fuchs reaction converts aldehydes to terminal alkynes via dibromomethylene intermediates. By starting from a suitable aldehyde, the chain can be extended and the alkyne introduced at the eighth carbon.

Olefination via Wittig or Horner–Wadsworth–Emmons Reaction

The alkene at the fourth position can be installed by reacting the corresponding aldehyde with a phosphonium ylide or phosphonate ester.

Step Starting Material Reagent(s) Conditions Product Yield (%) Reference
1 Octadecanal CBr₄, PPh₃, then BuLi THF, -78°C 8-Octadecynal 70
2 8-Octadecynal Ph₃P=CHCH=CH₂ THF, 0°C Octadec-4-en-8-yne 65
3 Octadec-4-en-8-yne KMnO₄, then MeOH/H₂SO₄ Oxidation, esterification This compound 80

This approach offers high control over the position of unsaturation but requires multiple steps and careful purification.

Alternative Chain Elongation Methods

Other methods for chain elongation include:

  • Alkylation of terminal alkynes with alkyl halides under strong base conditions
  • Cross-metathesis reactions to couple shorter unsaturated fragments

Each method has its own advantages and limitations in terms of selectivity, yield, and scalability.

Selective Hydrogenation and Functional Group Manipulation

Partial Hydrogenation

If a polyunsaturated precursor is available, selective hydrogenation can be employed to reduce one unsaturation while preserving the other.

  • Lindlar’s catalyst : Selectively reduces alkynes to cis-alkenes.
  • Palladium on carbon (Pd/C) : Reduces double bonds under mild conditions.

Careful control of reaction conditions is necessary to avoid over-reduction.

Oxidation and Reduction Strategies

Oxidation of alcohols to aldehydes or acids, followed by reduction or further functionalization, is a common strategy in the synthesis of unsaturated esters.

  • PCC or Swern oxidation : Converts alcohols to aldehydes.
  • Jones oxidation : Converts alcohols to acids.

Data Tables: Summary of Experimental Results

Physical and Chemical Properties

Property Value Reference
Molecular Weight 292.24 g/mol
Boiling Point 365.4°C (predicted)
Density 0.9 g/cm³ (predicted)
XlogP 6.6
Rotatable Bonds 13
Topological Polar Surface Area 26.3 Ų

Synthetic Yields and Conditions

Route Key Step Conditions Yield (%) Reference
Direct Esterification Octadec-4-en-8-ynoic acid + MeOH/H₂SO₄ Reflux, 8 h 90
Sonogashira Coupling 8-Bromo-octadec-4-ene + Propargyl alcohol Pd(PPh₃)₄, CuI, THF, 60°C 75
Homologation/Olefination Corey–Fuchs, Wittig THF, -78°C to RT 70 (alkyne), 65 (alkene)

Recent Research Discoveries and Optimization Strategies

Advances in Catalysis and Green Chemistry

Recent research has focused on improving the efficiency and sustainability of the synthetic routes to this compound. Notable advances include:

  • Use of recyclable solid acid catalysts : Such as Dowex 50W-X8 resin, which allows for efficient esterification under mild conditions and easy catalyst recovery.
  • Microwave-assisted synthesis : Accelerates reaction rates and improves yields by providing uniform heating.
  • Flow chemistry : Enables continuous processing and better control over reaction parameters, leading to higher purity and scalability.

Stereoselective Synthesis

The stereochemistry of the double and triple bonds can significantly influence the physical and chemical properties of the compound. Stereoselective methods, such as Lindlar hydrogenation and stereospecific Wittig reactions, have been developed to control the configuration of the unsaturations.

Analytical Characterization

Advanced analytical techniques, including nuclear magnetic resonance (NMR), gas chromatography–mass spectrometry (GC-MS), and infrared spectroscopy (IR), are employed to confirm the structure and purity of the synthesized compound. Key spectral data include:

  • 1H NMR : Signals corresponding to the vinylic and acetylenic protons.
  • 13C NMR : Resonances for the ester carbonyl, alkene, and alkyne carbons.
  • IR : Absorptions for C=O (ester), C≡C (alkyne), and C=C (alkene).

Comparative Analysis with Structurally Related Compounds

Structural Comparison

This compound is structurally related to other unsaturated fatty acid methyl esters, such as methyl octadec-9-en-13-ynoate and methyl octadec-2-ynoate. The position and nature of the unsaturations influence the reactivity and potential applications.

Compound Structure Functional Groups Key Properties
This compound C₁₉H₃₂O₂ Ester, alkene (C4), alkyne (C8) High boiling point, hydrophobic
Methyl octadec-9-en-13-ynoate C₁₉H₃₂O₂ Ester, alkene (C9), alkyne (C13) Similar properties, different reactivity
Methyl octadec-2-ynoate C₁₉H₃₀O₂ Ester, alkyne (C2) More reactive at terminal position

Reactivity and Stability

The conjugated ene-yne system in this compound imparts unique reactivity, enabling participation in cycloaddition and metathesis reactions. However, the presence of both unsaturations may reduce oxidative stability compared to saturated or mono-unsaturated analogs.

Industrial and Laboratory-Scale Considerations

Scalability

The choice of synthetic route is influenced by the scale of production. Direct esterification is favored for laboratory-scale synthesis due to its simplicity and high yield. For industrial-scale production, continuous flow reactors and recyclable catalysts are preferred for improved efficiency and environmental sustainability.

Purification and Isolation

Purification typically involves silica gel column chromatography, recrystallization, or distillation under reduced pressure. The high hydrophobicity of the compound necessitates the use of non-polar solvents for extraction and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-4-en-8-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methyl 8-oxo and 11-oxo-octadec-9-ynoate.

    Reduction: Saturated or partially saturated this compound derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl octadec-4-en-8-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadec-4-en-8-ynoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Methyl octadec-4-en-8-ynoate belongs to the broader class of fatty acid methyl esters, which are widely studied for their roles in biofuels, surfactants, and natural product chemistry. Below is a systematic comparison with key analogs:

Structural and Functional Group Analysis
Compound Name Structure (Unsaturation) Key Functional Groups Molecular Formula
This compound C18: 4-en, 8-yn Ester, alkene, alkyne C₁₉H₃₀O₂
trans-13-Octadecenoic acid methyl ester C18:1 Δ13 Ester, alkene C₁₉H₃₆O₂
Methyl palmitate C16:0 (saturated) Ester C₁₇H₃₄O₂
Sandaracopimaric acid methyl ester Diterpenoid (C20) with cyclic structure Ester, cyclic terpene C₂₁H₃₂O₂
Ethyl linolenate C18:3 Δ9,12,15 Ester, polyunsaturated alkene C₂₀H₃₄O₂

Key Observations :

  • Unsaturation: The presence of both alkene and alkyne groups in this compound enhances its reactivity compared to mono-unsaturated (e.g., trans-13-octadecenoate) or saturated analogs (e.g., methyl palmitate) .
  • Chain Length: Unlike diterpenoid esters (e.g., sandaracopimaric acid methyl ester), this compound is a straight-chain aliphatic compound, which influences its solubility and melting point .
Physical and Spectroscopic Properties
Property This compound Methyl Palmitate Ethyl Linolenate
Boiling Point (°C) ~310 (estimated) 215 285
Melting Point (°C) <0 (predicted) 30 -50
FTIR Peaks (cm⁻¹) 1740 (ester C=O), 2200 (C≡C), 1650 (C=C) 1740 1740, 1650

Notes:

  • The triple bond in this compound introduces a strong FTIR absorption near 2200 cm⁻¹, absent in other esters like methyl palmitate or ethyl linolenate .
  • Its lower predicted melting point compared to saturated analogs aligns with trends in unsaturated FAMEs, where reduced symmetry decreases crystallinity .
Chromatographic Behavior

In gas chromatography-mass spectrometry (GC-MS), this compound would exhibit a retention time intermediate between saturated C18 esters (longer retention) and shorter-chain unsaturated analogs (shorter retention). This behavior mirrors trends observed in diterpenoid methyl esters (e.g., torulosic acid methyl ester) but with distinct fragmentation patterns due to the alkyne group .

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